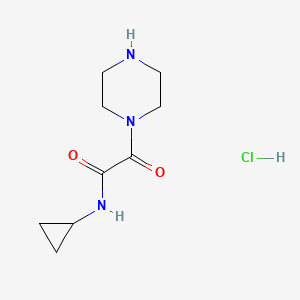

N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide hydrochloride

Description

N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide hydrochloride is a synthetic organic compound characterized by a cyclopropyl group, a piperazine ring, and an acetamide backbone, with a hydrochloride salt enhancing its solubility. It is primarily utilized as a building block in pharmaceutical and chemical research. Key structural features include:

- Piperazine ring: A common pharmacophore in drug design, often associated with CNS-targeting or antimicrobial agents.

- Hydrochloride salt: Improves aqueous solubility for experimental applications .

The compound is listed by suppliers such as Santa Cruz Biotechnology (sc-355610) and Amadis Chemical, with analytical services (NMR, HPLC, LC-MS) confirming its use in synthesis and quality control . However, CymitQuimica lists it as discontinued, suggesting challenges in commercial availability or niche research applications .

Properties

IUPAC Name |

N-cyclopropyl-2-oxo-2-piperazin-1-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c13-8(11-7-1-2-7)9(14)12-5-3-10-4-6-12;/h7,10H,1-6H2,(H,11,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPFQJGOHWOHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide hydrochloride is used in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biological studies to understand its interaction with biological systems.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with various enzymes and receptors in the body.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their properties:

| Compound Name | Key Structural Features | Molecular Weight | Applications | Key Differences |

|---|---|---|---|---|

| N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide hydrochloride (Target) | Cyclopropyl, piperazine, acetamide, HCl salt | ~235.71* | Pharmaceutical research | Baseline for comparison |

| 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride | Isopropyl substituent, piperazine, HCl salt | 235.71 | Research intermediate | Isopropyl vs. cyclopropyl alters lipophilicity |

| Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) | Chloro, dimethylphenyl, pyrazolylmethyl | 294.78 | Herbicide | Aromatic substituents; agrochemical use |

| Dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) | Chloro, methoxyethyl, dimethylphenyl | 283.80 | Herbicide | Methoxyethyl group; higher solubility |

| N-cyclopropyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide | Pyridazinone, phenylpiperazine, cyclopropyl | 368.42 | Pharmaceutical intermediate | Extended heterocyclic system; potential kinase inhibition |

*Molecular weight estimated based on structural similarity to compound.

Key Findings from Comparative Analysis

Impact of Substituents

- Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound may enhance metabolic stability compared to the isopropyl group in ’s analogue, which could increase susceptibility to oxidative degradation .

- Piperazine Modifications : The target’s unmodified piperazine contrasts with N-cyclopropyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide (), where phenyl substitution likely enhances binding to hydrophobic enzyme pockets .

Commercial and Research Viability

- The discontinuation of the target compound by CymitQuimica contrasts with its availability from Santa Cruz Biotechnology and Amadis Chemical , indicating variable demand across research sectors.

Biological Activity

N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide hydrochloride (CAS Number: 1171934-06-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of cyclopropylamine with 2-oxo-2-(piperazin-1-yl)acetic acid. The reaction is conducted under controlled conditions, often utilizing solvents such as dichloromethane or ethanol, along with catalysts like triethylamine. This method ensures high yield and purity of the final product, which has a molecular formula of C9H16ClN3O2 and a molecular weight of approximately 233.69 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide can inhibit certain enzymes, thereby altering metabolic pathways.

- Protein Interaction Modulation : It can affect protein-protein interactions, influencing various cellular functions.

- Cell Signaling Interference : The compound may interfere with cellular signaling pathways, leading to altered cell responses .

Antimicrobial Properties

Research indicates that N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, comparable to standard antimicrobial agents. For instance, compounds similar to N-cyclopropyl derivatives demonstrated notable antimicrobial effects in studies using the tube dilution technique .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies employing the MTT assay revealed that certain derivatives exhibit cytotoxic effects against cancer cell lines, although they were less potent than established chemotherapeutics such as 5-fluorouracil . The structure of the compound allows it to interact with cancer-related targets effectively.

Case Studies and Research Findings

- Antiviral Activity : A study highlighted the potential of N-cyclopropyl derivatives as inhibitors of viral proteases, suggesting their utility in antiviral drug development. The compounds were assessed for their efficacy against Dengue virus protease, showing promising results in cell culture assays .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of N-cyclopropyl derivatives to target proteins. These studies provide insights into the compound's mechanism of action at a molecular level .

Comparative Analysis

| Property | N-Cyclopropyl Derivative | Standard Antimicrobials | Standard Anticancer Agents |

|---|---|---|---|

| Antimicrobial Activity | Significant | High | - |

| Anticancer Activity | Moderate | - | High |

| Mode of Action | Enzyme inhibition | Various | Targeted therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.